molecular formula C11H22O B1615774 1,3,3,5,5-Pentamethylcyclohexanol CAS No. 38490-33-4

1,3,3,5,5-Pentamethylcyclohexanol

Cat. No.: B1615774
CAS No.: 38490-33-4
M. Wt: 170.29 g/mol
InChI Key: BMRINMQQUFUCHR-UHFFFAOYSA-N
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Description

1,3,3,5,5-Pentamethylcyclohexanol is a useful research compound. Its molecular formula is C11H22O and its molecular weight is 170.29 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing 1,3,3,5,5-Pentamethylcyclohexanol?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the stereochemistry and substitution pattern of the cyclohexanol backbone. Gas Chromatography-Mass Spectrometry (GC-MS) should be paired with retention index data from the NIST Chemistry WebBook to validate purity and structural identity . Infrared (IR) spectroscopy can identify hydroxyl (O-H) and methyl (C-H) stretching vibrations, with comparisons to reference spectra in PubChem or CAS Common Chemistry .

Q. How can researchers safely handle this compound in laboratory settings?

  • Answer : Adhere to protocols outlined in safety data sheets (SDS) for structurally similar cyclohexanol derivatives, such as (1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol Hydrochloride. Use fume hoods for volatile handling, wear nitrile gloves, and store the compound in inert conditions to prevent oxidation. Emergency procedures should follow institutional Chemical Hygiene Plans, as detailed in lab safety regulations .

Q. What synthetic routes are documented for producing methyl-substituted cyclohexanol derivatives?

  • Answer : Key methods include:

  • Oxidation/Reduction : Analogous to 1-Phenylcyclohexanol synthesis, using controlled oxidation (e.g., KMnO₄) of pentamethylcyclohexane precursors or reduction of ketones with NaBH₄/LiAlH₄ .
  • Substitution : Methyl groups can be introduced via Friedel-Crafts alkylation or Grignard reactions, with reaction conditions optimized using factorial design to assess temperature and catalyst variables .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can map electron density distributions and steric effects of methyl groups. Molecular docking studies, as applied to ethyl 3,3,5,5-tetracyano derivatives, help identify potential binding interactions in enzyme-active sites. Pair these with molecular dynamics simulations to assess conformational stability under varying solvent conditions .

Q. What strategies resolve contradictions in thermodynamic data (e.g., melting points, solubility) reported for methyl-substituted cyclohexanols?

  • Answer : Conduct systematic reproducibility studies using:

  • Controlled Crystallization : Vary solvents (polar vs. nonpolar) and cooling rates to isolate polymorphs.
  • Differential Scanning Calorimetry (DSC) : Compare phase transitions with literature values from NIST or CAS databases.
  • Meta-Analysis : Cross-reference datasets from PubChem, ChemIDplus, and regulatory sources (e.g., ECHA) to identify outliers and potential synthesis impurities .

Q. How can factorial design optimize the synthesis of this compound derivatives for bioactivity studies?

  • Answer : Implement a 2ⁿ factorial design to evaluate variables such as:

  • Catalyst Load (e.g., H₂SO₄ vs. p-TsOH).
  • Reaction Time/Temperature .
  • Solvent Polarity (e.g., DCM vs. THF).
    Statistical tools (ANOVA) identify significant factors affecting yield and stereoselectivity, as demonstrated in cyclohexanol substitution studies .

Q. What role does stereochemistry play in the neuroprotective or biological activity of methyl-substituted cyclohexanols?

  • Answer : Stereochemical configuration (e.g., cis vs. trans methyl groups) influences hydrogen-bonding capacity and membrane permeability. Compare enantiomers of analogs like (1S,2R)-2-Phenylcyclohexanol using in vitro assays (e.g., neuronal cell viability under oxidative stress). Chiral chromatography (HPLC with cyclodextrin columns) separates isomers for individual bioactivity profiling .

Q. Methodological Resources

  • Data Validation : Cross-check spectral data against NIST WebBook and PubChem to ensure accuracy .
  • Experimental Reproducibility : Follow quasi-experimental designs with control groups, as outlined in advanced lab protocols .
  • Software Tools : Use chemical informatics platforms (e.g., Gaussian for DFT, AutoDock for docking) to model interactions .

Properties

CAS No.

38490-33-4

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

1,3,3,5,5-pentamethylcyclohexan-1-ol

InChI

InChI=1S/C11H22O/c1-9(2)6-10(3,4)8-11(5,12)7-9/h12H,6-8H2,1-5H3

InChI Key

BMRINMQQUFUCHR-UHFFFAOYSA-N

SMILES

CC1(CC(CC(C1)(C)O)(C)C)C

Canonical SMILES

CC1(CC(CC(C1)(C)O)(C)C)C

Key on ui other cas no.

38490-33-4

Origin of Product

United States

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